molecular formula C17H17NO4 B379535 Ethyl 3-[(phenoxyacetyl)amino]benzoate

Ethyl 3-[(phenoxyacetyl)amino]benzoate

Cat. No.: B379535
M. Wt: 299.32g/mol
InChI Key: RVIMSSGPZQHLMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(phenoxyacetyl)amino]benzoate is a benzoic acid derivative characterized by an ethyl ester group at the carboxyl position, a phenoxyacetyl-substituted amino group at the meta position of the aromatic ring, and a benzoate backbone. Its structure combines aromatic, ester, and amide functionalities, making it relevant in pharmaceutical and polymer chemistry.

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32g/mol

IUPAC Name

ethyl 3-[(2-phenoxyacetyl)amino]benzoate

InChI

InChI=1S/C17H17NO4/c1-2-21-17(20)13-7-6-8-14(11-13)18-16(19)12-22-15-9-4-3-5-10-15/h3-11H,2,12H2,1H3,(H,18,19)

InChI Key

RVIMSSGPZQHLMV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

The following table summarizes key structural analogues and their substituent-driven properties:

Compound Name Substituent Features Molecular Weight (g/mol) Key Properties Applications/Findings
Ethyl 3-[(phenoxyacetyl)amino]benzoate Phenoxyacetyl-amino group (electron-withdrawing), ethyl ester ~315.3 (estimated) Moderate solubility in polar solvents; high thermal stability Potential use in resin cements or drug delivery systems (inferred from similar esters)
Ethyl 4-(dimethylamino)benzoate Dimethylamino group (electron-donating), ethyl ester 207.2 High reactivity in polymerization; improves resin conversion degree (72%) Co-initiator in resin cements with superior physical properties
Ethyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate Dichlorophenoxyacetyl-amino group, ethyl ester 368.2 Lipophilic; potential antimicrobial activity Likely niche in agrochemicals due to halogenated side chain
Ethyl 3-(((2,6-dioxocyclohexylidene)methyl)amino)benzoate Cyclohexylidene-dioxo group, ethyl ester 344.4 Enhanced rigidity; possible photochemical reactivity Investigated for specialty materials or as a synthetic intermediate
I-6501 (Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate) Isoxazole-thioether chain, ethyl ester ~395.5 (estimated) Improved bioavailability; sulfur enhances metabolic stability Pharmaceutical candidate for targeted therapies

Reactivity and Performance in Polymer Chemistry

  • Ethyl 4-(dimethylamino)benzoate exhibits superior reactivity as a co-initiator in resin cements, achieving a 72% degree of conversion compared to methacrylate-based analogues. Its electron-donating dimethylamino group facilitates faster radical generation .
  • This compound is expected to show intermediate reactivity due to the balance between the electron-withdrawing phenoxyacetyl group and the ester’s inherent polarity. However, direct data on its polymerization efficiency are lacking in the provided evidence.

Solubility and Physicochemical Properties

  • Halogenated Derivatives (e.g., dichlorophenoxy-substituted compound ): Reduced aqueous solubility due to increased lipophilicity, making them suitable for non-polar matrices.
  • Amino-Substituted Analogues (e.g., dimethylamino ): Enhanced solubility in polar solvents (e.g., ethanol, water) due to protonable amino groups.
  • This compound: Predicted moderate solubility in ethanol or acetonitrile, comparable to Ethyl 4-(dimethylamino)benzoate but lower than purely aliphatic benzoates .

Key Research Findings

  • Biological Activity: Halogenated benzoates (e.g., dichlorophenoxy derivatives ) show promise in antimicrobial applications, whereas amino-substituted variants (e.g., dimethylamino ) are prioritized in material science for their reactivity.
  • Thermal Stability : Cyclohexylidene-dioxo-substituted benzoates exhibit higher thermal stability (>200°C) due to rigid cyclic structures, whereas aliphatic esters degrade at lower temperatures.

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